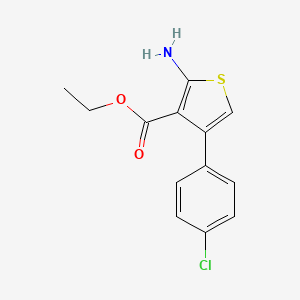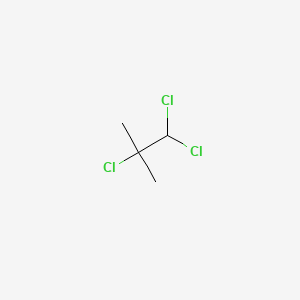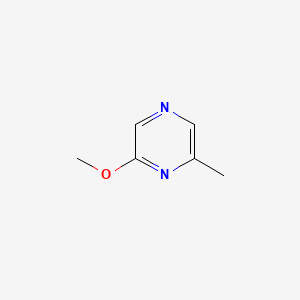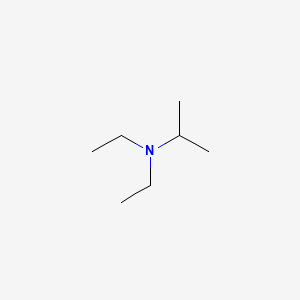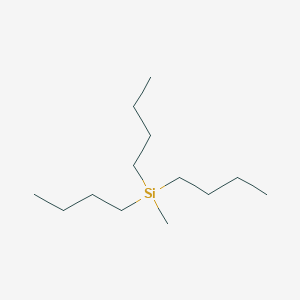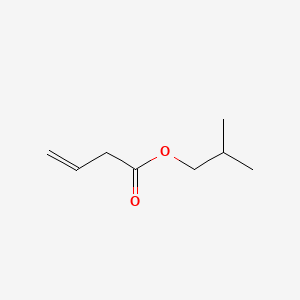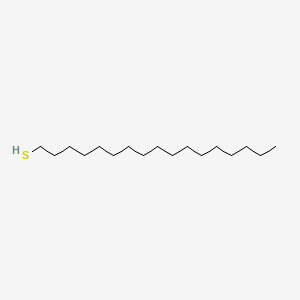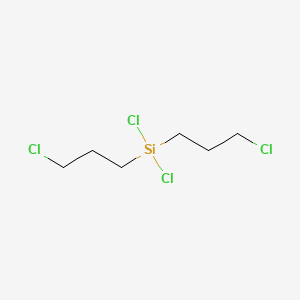
Silane, dichlorobis(3-chloropropyl)-
描述
“Silane, dichlorobis(3-chloropropyl)-” is a type of silane compound. Silanes are compounds containing a silicon atom bonded to hydrogen atoms and at least one carbon group . They are used in a variety of applications due to their ability to form bonds with both organic and inorganic substances .
Synthesis Analysis
The synthesis of silane compounds often involves the use of trichlorosilane and chloropropylene . A study has shown that (3- (tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Molecular Structure Analysis
The molecular formula of “Silane, dichlorobis(3-chloropropyl)-” is C6H12Cl4Si . The structure of this compound includes a silicon atom bonded to two dichloromethyl groups and two 3-chloropropyl groups .
Chemical Reactions Analysis
Silanes readily react with surfaces through surface hydroxyl groups, or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions . The exact mechanism for the formation of the surface coating is still not completely understood .
Physical And Chemical Properties Analysis
The boiling point of “Silane, dichlorobis(3-chloropropyl)-” is 454.6 K . The enthalpy of vaporization is 49.7 kJ/mol at 328 K and 46.4 kJ/mol at 375 K .
科学研究应用
1. Grafting on Halloysite Nanotubes
- Summary of Application : The compound is used to modify halloysite nanotubes (HNTs-Cl) through a coupling reaction. The modified HNTs-Cl has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules to create new materials with great applications in chemical engineering and nanotechnology .
1. Grafting on Halloysite Nanotubes
- Summary of Application : The compound is used to modify halloysite nanotubes (HNTs-Cl) through a coupling reaction. The modified HNTs-Cl has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules to create new materials with great applications in chemical engineering and nanotechnology .
- Methods of Application : The degree of grafting of chloro-silane onto the HNT’s surface has been accomplished by incorporation of HNTs with CPTMS under different experimental conditions. Many parameters, such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst were studied .
- Results or Outcomes : The greatest degree of grafting was accomplished by using toluene as a medium for the grafting process, with a molar ratio of HNTs/CPTMS/H2O of 1:1:3, and a refluxing time of 4 h .
2. Selective Hydrosilylation of Allyl Chloride
- Summary of Application : The compound is used in the transition-metal-catalysed hydrosilylation reaction of alkenes, which is one of the most important catalytic reactions in the silicon industry .
- Methods of Application : An efficient hydrosilylation reaction of allyl chloride with trichlorosilane is achieved using the Rh(I) catalyst [RhCl(dppbzF)]2 (dppbzF 1,2-bis(diphenylphosphino)-3,4,5,6-tetra-fluorobenzene) to selectively form trichloro(3-chloropropyl)silane .
- Results or Outcomes : The catalyst enables drastically improved efficiency (turnover number, TON, 140,000) and selectivity (>99%) to be achieved compared to conventional Pt catalysts .
3. Synthesis of New Silane Coupling Agent
- Summary of Application : A new silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
- Methods of Application : The synthesis details are not provided in the source .
- Results or Outcomes : The new reagent was characterized by 1H-NMR, FT-IR and mass spectroscopy .
4. Synthesis of Silane Coupling Agents
- Summary of Application : Trichloro(3-chloropropyl)silane is an important key intermediate to access various silane coupling agents via simple nucleophilic substitution reaction and alcoholysis of trichlorosilyl group .
- Methods of Application : The specific synthesis details are not provided in the source .
- Results or Outcomes : The production of silane coupling agents has greatly elevated the importance of the hydrosilylation reaction .
5. Production of Organosilicon Compounds
- Summary of Application : The hydrosilylation reaction, which achieves the addition of hydrosilanes to alkenes, is one of the most important catalytic reactions in the silicon industry . This reaction has been employed in the production of various organosilicon compounds that are used as synthetic precursors .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The production of various organosilicon compounds has been achieved .
6. Curing of Silicone Products
安全和危害
“Silane, dichlorobis(3-chloropropyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . It can cause skin, eye, and respiratory irritation, as well as central nervous system depression, if ingested, inhaled, or absorbed through the skin .
属性
IUPAC Name |
dichloro-bis(3-chloropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl4Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRFVFMQJSRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](CCCCl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067760 | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorobis(3-chloropropyl)- | |
CAS RN |
33317-65-6 | |
| Record name | Dichlorobis(3-chloropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33317-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033317656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(3-chloropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




